The Biosynthesis of Tropane Alkaloids in Solanaceae: An In-depth Technical Guide
The Biosynthesis of Tropane Alkaloids in Solanaceae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites predominantly found in the Solanaceae family. These compounds, which include the pharmaceutically significant hyoscyamine (B1674123) and scopolamine (B1681570), are renowned for their anticholinergic properties and have been a subject of intense research due to their medicinal applications. This document details the core biosynthetic pathway, the kinetics of key enzymes, established experimental protocols for their study, and the distribution of these valuable alkaloids within various plant species.
The Core Biosynthetic Pathway
The journey to tropane alkaloids begins with the amino acid L-ornithine, which is converted to putrescine. This serves as the primary precursor for the formation of the characteristic bicyclic tropane ring. The pathway involves a series of enzymatic reactions, primarily occurring in the roots of Solanaceae plants, from where the synthesized alkaloids are transported to aerial parts of the plant.
The initial committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). The product, N-methylputrescine, is then oxidatively deaminated to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that feeds into the formation of tropinone (B130398), the first metabolite containing the core tropane structure. Tropinone represents a critical branch point in the pathway. Its fate is determined by two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine. In contrast, TR-II converts tropinone to pseudotropine, which leads to the synthesis of calystegines.
Tropine then undergoes esterification with tropic acid, which is derived from the amino acid phenylalanine, to form littorine. Littorine is subsequently rearranged to hyoscyamine. The final and often rate-limiting step in the biosynthesis of scopolamine is the conversion of hyoscyamine, a reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the tropane alkaloid biosynthetic pathway is largely governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered to be critical regulatory points. The following table summarizes the available kinetic data for these enzymes from various Solanaceae species.
| Enzyme | Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| PMT | Datura stramonium | Putrescine | 36 | 1.8 | [1] |
| Hyoscyamus niger | Putrescine | 130 | 1.1 | [1] | |
| TR-I | Datura stramonium | Tropinone | 4180 | 81200 | [1] |
| Hyoscyamus niger | Tropinone | 350 | - | [2] | |
| TR-II | Datura stramonium | Tropinone | 250 | - | [2] |
| Hyoscyamus niger | Tropinone | 45 | - | [2] | |
| H6H | Brugmansia sanguinea | Hyoscyamine | ~60 | - | [3] |
| Hyoscyamus niger | Hyoscyamine | 30 | 5.3 | [4] |
Distribution of Major Tropane Alkaloids in Solanaceae
The concentration of hyoscyamine and scopolamine varies significantly among different species of the Solanaceae family, as well as in different tissues of the same plant. The following table provides a comparative summary of the alkaloid content in three well-studied species.
| Species | Plant Part | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |
| Atropa belladonna | Roots | up to 13 | up to 0.7 | [5][6] |
| Leaves | up to 12 | up to 0.6 | [5][6] | |
| Stems | up to 6.5 | - | [5][6] | |
| Flowers | up to 6 | - | [5][6] | |
| Ripe Berries | up to 7 | - | [5][6] | |
| Seeds | up to 4 | - | [5][6] | |
| Datura stramonium | Young Leaves | Predominant | Lower than Hyoscyamine | [7] |
| Young Stems | Predominant | Lower than Hyoscyamine | [7] | |
| Hyoscyamus niger | Roots | - | Major alkaloid | [8] |
| Leaves | - | Major alkaloid | [8] | |
| Hairy Roots | 1.6 | 5.3 | [9] |
Experimental Protocols
Extraction and Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of hyoscyamine and scopolamine from plant tissues.
Methodology:
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Sample Preparation:
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Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity.
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Lyophilize the frozen tissue to remove water.
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Grind the dried tissue to a fine, homogeneous powder.
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Extraction:
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Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.
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Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid).
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Vortex vigorously for 1 minute and then sonicate for 20 minutes.
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Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.
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Analysis:
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Carefully transfer the supernatant to a new tube.
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Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
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Inject the sample into an HPLC-MS/MS system.
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HPLC Conditions (example):
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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MS/MS Conditions (example):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Monitor specific precursor-to-product ion transitions for hyoscyamine and scopolamine.
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-
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Quantification:
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Prepare a calibration curve using authentic standards of hyoscyamine and scopolamine.
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Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.
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Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol provides a framework for analyzing the expression levels of key biosynthetic genes.
Methodology:
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RNA Extraction:
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Extract total RNA from frozen, powdered plant tissue using a suitable kit or a CTAB-based method.
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Treat the RNA with DNase I to remove any contaminating genomic DNA.
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RNA Quality and Quantity:
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Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
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Assess RNA integrity by running an aliquot on an agarose (B213101) gel.
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cDNA Synthesis:
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Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
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Primer Design and Validation:
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Design gene-specific primers for the target biosynthetic genes (e.g., PMT, TR-I, H6H) and at least one validated reference gene (e.g., Actin, EF-1α, PGK).
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Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
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qPCR Reaction:
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Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.
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Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
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Data Analysis:
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Determine the cycle threshold (Ct) values for each reaction.
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Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to a control sample.[10]
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Validated qPCR Primers for Reference Genes in Atropa belladonna
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| PGK | GCTCTCAAGGCTGGACAAGG | CCACCAGTTGACACTGAGCCTT | [11] |
| ACT | GCTGGTGATGATGCCCAAC | GATACCACCGCTTGGACTCAT | [11] |
| EF-1α | GAGATGCACCACGAGGACTTC | CCAACACCAAGAGGGAACCA | [11] |
This guide serves as a foundational resource for professionals engaged in the study and application of tropane alkaloids from Solanaceae. The provided data and protocols are intended to facilitate further research and development in this important area of natural product chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of Datura stramonium L. as a potential medicinal tree: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 6. gbif.org [gbif.org]
- 7. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmp.ir [jmp.ir]
- 11. researchgate.net [researchgate.net]
